Based on the structural similarities with other benzamide derivatives studied in the provided papers, 4-(1-Piperidinylmethyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide could potentially interact with dopamine receptors, particularly the D3 and D4 subtypes [, ]. These receptors are involved in various neurological processes, making them relevant targets for developing drugs for treating schizophrenia, Parkinson's disease, and other neurological disorders.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: